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Compound of Interest

Compound Name:
4-(Bromomethyl)-3-

methoxybenzonitrile

CAS No.: 104436-60-4

Cat. No.: B018205 Get Quote

4-(Bromomethyl)-3-methoxybenzonitrile[1]
Executive Summary
CAS 104436-60-4, chemically known as 4-(Bromomethyl)-3-methoxybenzonitrile, is a

specialized organobromine intermediate critical to the pharmaceutical development of non-

steroidal mineralocorticoid receptor antagonists (MRAs).[1] It serves as the primary

electrophilic scaffold for generating the 4-cyano-2-methoxyphenyl pharmacophore found in

Finerenone (Kerendia), a breakthrough therapy for chronic kidney disease associated with type

2 diabetes.

This guide provides a rigorous technical characterization of the compound, detailing its

synthesis, physiochemical properties, analytical profiling, and role in drug manufacturing. It is

designed for medicinal chemists and process engineers requiring high-fidelity data for impurity

control and synthetic route optimization.[1]

Chemical & Physical Characterization[2][3][4][5][6][7][8]
[9]
CAS 104436-60-4 is a benzyl bromide derivative characterized by high reactivity toward

nucleophiles, making it an ideal alkylating agent but also a potential genotoxic impurity (GTI)

that requires strict control strategies.[1]
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Table 1: Physiochemical Profile

Property Specification

IUPAC Name 4-(Bromomethyl)-3-methoxybenzonitrile

Molecular Formula

C

H

BrNO

Molecular Weight 226.07 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point
85–89 °C (Typical range for benzyl bromides of

this class)

Solubility
Soluble in DCM, CHCl

, THF, Ethyl Acetate; Insoluble in water

Reactivity
High susceptibility to hydrolysis (forms alcohol)

and oxidation

Storage
Inert atmosphere (Ar/N

), 2–8°C, protected from light

Synthesis & Manufacturing Workflow
The industrial preparation of CAS 104436-60-4 typically employs a Wohl-Ziegler bromination,

utilizing N-bromosuccinimide (NBS) to selectively brominate the benzylic position of 4-methyl-3-

methoxybenzonitrile via a free-radical mechanism.[1]

Protocol: Radical Bromination
Precursor: 4-Methyl-3-methoxybenzonitrile[2]

Reagents: NBS (1.05 eq), AIBN or Benzoyl Peroxide (cat. 0.05 eq)

Solvent: Chlorobenzene or
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-trifluorotoluene (Green alternative to CCl

)

Conditions: Reflux (80–90°C) for 4–6 hours under N

.

Process Logic:

Initiation: Thermal decomposition of AIBN generates radical species.

Propagation: Abstraction of a benzylic hydrogen atom forms a resonance-stabilized benzylic

radical.[1]

Termination: Reaction with Br

(generated in situ from NBS) yields the target benzyl bromide.

Downstream Application: The Finerenone Pathway
This intermediate is rarely the final product; it is hydrolyzed or oxidized (via Sommelet reaction)

to 4-formyl-3-methoxybenzonitrile, which then undergoes a Hantzsch dihydropyridine synthesis

to form the Finerenone core.[1]
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Reflux 4-Formyl-3-methoxybenzonitrile
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(+ Dihydropyridine components)
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Figure 1: Synthetic trajectory of CAS 104436-60-4 in the production of mineralocorticoid

receptor antagonists.

Analytical Methods & Characterization
Accurate detection is critical due to the compound's status as a potential mutagenic impurity

(PMI).

A. Nuclear Magnetic Resonance (NMR)
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The structure is confirmed by the distinct shift of the benzylic protons and the methoxy group.

Solvent: CDCl

[1][3][4]

Frequency: 400 MHz[3]

Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity Integration
Structural
Insight

Ar-H (C2) 7.15 – 7.20 Doublet (d) 1H

Ortho to -CN,

Meta to -CH

Br

Ar-H (C6) 7.25 – 7.30
Doublet of

Doublets (dd)
1H

Coupling with C5

and C2

Ar-H (C5) 7.50 – 7.55 Doublet (d) 1H
Ortho to -CH

Br (Deshielded)

-CH

Br
4.50 – 4.55 Singlet (s) 2H

Diagnostic

Benzylic Peak

-OCH 3.95 – 4.00 Singlet (s) 3H Methoxy group

B. HPLC Method for Impurity Control
Direct UV detection is possible, but for trace analysis (ppm level), derivatization with 4-

nitrophenyl piperazine (4-NPP) is recommended to enhance sensitivity and shift detection

away from matrix interference.[5]

Standard Purity Protocol (Direct UV):

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 40% B to 90% B over 15 min.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Retention Time: ~7–9 min (elutes after the methyl precursor and before the dibromo

impurity).

Safety & Handling (GHS Classification)
As a benzyl bromide, CAS 104436-60-4 is a potent lachrymator and alkylating agent.[1]

Signal Word:DANGER

Hazard Statements:

H314: Causes severe skin burns and eye damage.

H335: May cause respiratory irritation.

Handling Protocol:

All weighing and transfers must occur within a fume hood.

Quenching: Residual material should be quenched with aqueous sodium bisulfite or dilute

ammonia to neutralize the alkylating potential before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Characterization and Application of
CAS 104436-60-4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018205#cas-number-104436-60-4-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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